molecular formula C13H8BrFO2 B2646060 2-(4-Bromophenoxy)-5-fluorobenzaldehyde CAS No. 1096862-60-0

2-(4-Bromophenoxy)-5-fluorobenzaldehyde

Cat. No.: B2646060
CAS No.: 1096862-60-0
M. Wt: 295.107
InChI Key: BABAQHLJAZHRNY-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Halogenated Aryl Ether Benzaldehydes

2-(4-Bromophenoxy)-5-fluorobenzaldehyde is a member of the halogenated aryl ether benzaldehydes class. This group of compounds is characterized by a core benzaldehyde (B42025) structure—a benzene (B151609) ring with an aldehyde (-CHO) group—linked to another halogenated aromatic ring through an ether (C-O-C) bond.

The diaryl ether motif is a prevalent and important structure in numerous natural products and synthetic compounds, including pharmaceuticals, agrochemicals, polymers, and ligands. researchgate.netnih.gov The presence of halogen atoms (bromine and fluorine) on the aromatic rings further enhances the compound's utility by influencing its electronic properties and providing specific points for synthetic transformations.

Key Structural and Chemical Features:

PropertyData
Molecular Formula C₁₃H₈BrFO₂
Molecular Weight 295.11 g/mol
Core Structure Benzaldehyde
Key Functional Groups Aldehyde, Aryl Ether, Aryl Bromide, Aryl Fluoride
Classification Halogenated Aryl Ether Benzaldehyde

Significance in Modern Synthetic Organic Chemistry Methodologies

The chemical architecture of this compound makes it a valuable building block in modern organic synthesis for several reasons:

Aldehyde Reactivity : The aldehyde group is one of the most versatile functional groups in organic chemistry. It can be readily converted into a wide range of other functionalities, such as alcohols, carboxylic acids, and amines, and can participate in carbon-carbon bond-forming reactions to construct more complex molecular skeletons. sinoshiny.comsprchemical.com

Cross-Coupling Potential : The bromine atom on the phenoxy ring serves as a highly effective "handle" for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki and Heck couplings, are cornerstone methodologies for creating new carbon-carbon bonds. This allows chemists to attach diverse molecular fragments to the aryl ether structure with high precision.

Diaryl Ether Scaffold : The diaryl ether linkage is recognized as a "privileged scaffold" in medicinal chemistry. acs.org This means it is a structural framework that can bind to multiple biological targets, making it a common feature in many active pharmaceutical ingredients. nih.govresearchgate.net Compounds containing this motif have shown a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. acs.org The synthesis of diaryl ethers is often achieved through methods like the Ullmann condensation, which couples a phenol with an aryl halide. nih.govjsynthchem.com

The strategic placement of both a reactive aldehyde and a cross-coupling-ready bromide makes this compound a bifunctional intermediate, enabling sequential and controlled modifications at different parts of the molecule.

Overview of Research Trajectories for Structurally Related Benzaldehyde Derivatives

Research involving benzaldehyde derivatives is a broad and active area, driven by their utility as precursors for a vast number of valuable compounds. wisdomlib.org The specific research directions often depend on the other substituents present on the benzaldehyde ring.

Pharmaceutical and Agrochemical Discovery : A major focus of research is the incorporation of benzaldehyde derivatives into new potential drugs and agrochemicals. acs.org The modification of the benzaldehyde structure allows scientists to generate large libraries of related compounds that can be screened for biological activity. sinoshiny.com For instance, halogenated benzaldehydes are key intermediates in the synthesis of agents used to treat cancer and inflammatory conditions.

Materials Science : Halogenated aromatic compounds are also important in materials science. nih.gov They can be used as monomers or building blocks for the synthesis of specialty polymers, dyes, and other organic materials where the halogen atoms help to fine-tune the electronic and physical properties of the final product.

Development of New Synthetic Methods : Substituted benzaldehydes are often used as model substrates to develop and test new chemical reactions. rug.nlacs.org For example, new methods for C-H functionalization, a cutting-edge area of chemistry that aims to directly convert carbon-hydrogen bonds into other functional groups, are often trialed on accessible starting materials like benzaldehyde derivatives. researchgate.net

Comparative Research Focus of Benzaldehyde Derivatives:

Derivative TypeKey Structural FeaturePrimary Research Application
Halogenated Benzaldehydes Contains F, Cl, Br, or I atomsIntermediates for cross-coupling reactions; fine-tuning electronic properties for pharmaceuticals and materials. nih.govlibretexts.org
Hydroxybenzaldehydes Contains -OH groupSynthesis of natural products, polymers, and Schiff bases for enzyme inhibition studies. nih.gov
Furan-Containing Benzaldehydes Contains a furan ringIsolation from natural sources (fungi) and investigation of antimicrobial properties. acs.org
Aryl Ether Benzaldehydes Contains an ether-linked aromatic ringBuilding blocks for molecules with a wide range of bioactivities, including anticancer and antiviral agents. acs.orgresearchgate.net

The study of compounds like this compound lies at the intersection of these research areas, providing a synthetically flexible platform for creating novel and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-5-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABAQHLJAZHRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromophenoxy 5 Fluorobenzaldehyde and Its Precursors

Strategies for Aryl Ether Linkage Formation

The central structural feature of 2-(4-bromophenoxy)-5-fluorobenzaldehyde is the diaryl ether bond. The formation of this C-O bond between the two aromatic rings is a critical step in the synthesis. Two primary strategies are employed for this purpose: Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Linkages

Nucleophilic aromatic substitution is a powerful method for forming aryl ethers, particularly when the aromatic ring undergoing substitution is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In the context of synthesizing this compound, the aldehyde group (-CHO) serves as a moderate activating group.

A plausible SNAr strategy involves the reaction of 4-bromophenol with an appropriately activated fluorobenzaldehyde derivative, such as 2,5-difluorobenzaldehyde. In this scenario, the fluorine atom at the C2 position is activated by the adjacent aldehyde group. The reaction proceeds by the attack of the 4-bromophenoxide anion on the electron-deficient C2 carbon of 2,5-difluorobenzaldehyde, leading to the displacement of the fluoride ion and the formation of the desired diaryl ether.

The general mechanism for this SNAr reaction involves two steps:

Nucleophilic Attack: The 4-bromophenoxide, generated by treating 4-bromophenol with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), attacks the C2 position of 2,5-difluorobenzaldehyde. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The intermediate collapses with the expulsion of the fluoride leaving group, restoring the aromaticity of the ring and yielding the final product, this compound.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

Reactant 1Reactant 2BaseSolventProduct
4-Bromophenol2,5-DifluorobenzaldehydeK₂CO₃DMF/DMSOThis compound

This interactive data table summarizes a representative SNAr approach.

Ullmann-Type Coupling Reactions for Aryl Ether Synthesis

The Ullmann condensation, a copper-catalyzed reaction, is a classic and versatile method for the synthesis of diaryl ethers. organic-chemistry.org Traditional Ullmann conditions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. chemicalbook.comjk-sci.com However, modern advancements have led to the development of milder, more efficient catalytic systems. chemicalbook.com

For the synthesis of this compound, an Ullmann-type coupling would typically involve the reaction of 4-bromophenol with a di-halogenated benzaldehyde (B42025), such as 2-bromo-5-fluorobenzaldehyde. The general reaction involves a copper(I) catalyst, a base, and often a ligand to stabilize the copper complex and facilitate the reaction.

Key components of a modern Ullmann-type reaction include:

Copper Catalyst: Copper(I) salts like CuI are commonly used. wikipedia.org

Base: A base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the phenol. chemicalbook.comwikipedia.org

Ligand: Various ligands, including diamines, amino acids (like N,N-dimethylglycine), and picolinic acid, have been shown to improve reaction efficiency and allow for milder conditions. wikipedia.orgguidechem.com

Solvent: Nonpolar solvents like toluene or polar aprotic solvents such as DMF or DMSO can be used, depending on the specific catalytic system. chemicalbook.comwikipedia.org

An illustrative reaction would be the coupling of 2-bromo-5-fluorobenzaldehyde with 4-bromophenol using a CuI catalyst, a suitable ligand, and a base in a solvent like DMF or toluene at elevated temperatures (e.g., 90-120°C). guidechem.com The presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate. chemicalbook.com

Aryl HalidePhenolCatalystLigandBaseSolventTemperature (°C)
2-Bromo-5-fluorobenzaldehyde4-BromophenolCuIN,N-DimethylglycineCs₂CO₃Toluene110-120
2-Bromo-5-fluorobenzaldehyde4-BromophenolCuIPicolinic AcidK₃PO₄DMSO90-110

This interactive data table outlines typical conditions for Ullmann-type diaryl ether synthesis.

Introduction and Modification of Halogen Substituents (Bromine and Fluorine)

The synthesis of the necessary precursors often requires specific halogenation of aromatic rings. The precise placement of bromine and fluorine atoms is crucial for the subsequent coupling reactions and for the final structure of the target molecule.

Halogenation Techniques on Aromatic Rings

The introduction of a bromine atom onto a fluorinated benzaldehyde can be achieved through electrophilic aromatic substitution. For instance, the synthesis of 2-bromo-5-fluorobenzaldehyde or 5-bromo-2-fluorobenzaldehyde often starts from a fluorinated benzaldehyde.

Bromination of Fluorobenzaldehydes: The synthesis of 5-bromo-2-fluorobenzaldehyde can be accomplished by the direct bromination of o-fluorobenzaldehyde. chemicalbook.comgoogle.com This reaction is typically carried out using a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride (AlCl₃) or zinc bromide (ZnBr₂). google.com The solvent can vary, with options including dichloroethane or sulfuric acid. chemicalbook.comgoogle.com The fluorine atom and the meta-directing aldehyde group guide the incoming bromine electrophile to the desired position.

Similarly, 2-bromo-5-fluorobenzaldehyde can be synthesized via the selective ortho-bromination of 5-fluorobenzaldehyde. One reported method involves the protection of the aldehyde as an oxime, followed by a palladium-catalyzed ortho-bromination, and subsequent deprotection to regenerate the aldehyde. nih.gov

Starting MaterialBrominating AgentCatalyst/SolventProduct
o-FluorobenzaldehydeN-BromosuccinimideAlCl₃ / H₂SO₄5-Bromo-2-fluorobenzaldehyde
o-FluorobenzaldehydeBromineZnBr₂ / Dichloroethane5-Bromo-2-fluorobenzaldehyde

This interactive data table presents methods for the bromination of fluorobenzaldehydes.

Fluorination Strategies

While the synthesis of this compound often starts with commercially available fluorinated precursors, fluorination strategies are relevant for the synthesis of these starting materials. Direct fluorination of aromatic rings is challenging, so methods often involve nucleophilic substitution of other groups. For example, a nitro group can be displaced by fluoride in a process known as fluorodenitration. Another common approach is the Balz-Schiemann reaction, where an aromatic amine is converted to a diazonium fluoroborate salt, which is then thermally decomposed to yield the aryl fluoride.

Formation of the Benzaldehyde Moiety

The aldehyde functional group can either be present on one of the starting materials or introduced onto the pre-formed diaryl ether scaffold.

Using a Benzaldehyde Precursor: The most direct approach is to use a halogenated benzaldehyde, such as 2-bromo-5-fluorobenzaldehyde, as a coupling partner in the Ullmann reaction. This strategy carries the aldehyde group through the synthesis. One method to obtain this precursor is through the oxidation of the corresponding benzyl alcohol. For example, 2-bromo-5-fluorobenzyl alcohol can be oxidized to 2-bromo-5-fluorobenzaldehyde using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane. chemicalbook.com

Formylation of a Diaryl Ether: Alternatively, the diaryl ether, 4-bromo-1-(5-fluorophenoxy)benzene, could be synthesized first, followed by the introduction of the aldehyde group. This can be achieved through various formylation reactions:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.com The phenoxy group is an activating, ortho,para-directing group, which would direct the formylation to the position ortho to the ether linkage.

Duff Reaction: The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid. wikipedia.org

Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution. mychemblog.comwikipedia.org While typically used for phenols, its applicability to diaryl ethers would depend on the specific substrate and reaction conditions.

The choice of formylation method would depend on the stability of the diaryl ether substrate to the reaction conditions and the desired regioselectivity.

MethodReagentsSubstrateKey Feature
OxidationMnO₂2-Bromo-5-fluorobenzyl alcoholMild oxidation of a primary alcohol to an aldehyde. chemicalbook.com
Vilsmeier-HaackPOCl₃, DMFElectron-rich arenesFormylation of activated rings with an iminium salt. chemistrysteps.com
Duff ReactionHMTA, AcidPhenols/Activated ArenesUses hexamine as the formyl source. wikipedia.org

This interactive data table compares different methods for forming the benzaldehyde moiety.

Oxidation Reactions to Yield the Aldehyde Functionality

The conversion of a methyl group on the benzene (B151609) ring to an aldehyde functionality is a common oxidative transformation. If the synthesis begins with 2-(4-bromophenoxy)-5-fluorotoluene, the methyl group needs to be oxidized. Alternatively, if the synthesis proceeds via 2-(4-bromophenoxy)-5-fluorobenzyl alcohol, a milder oxidation is required.

Oxidation of Benzyl Alcohols: The oxidation of a primary benzyl alcohol to the corresponding benzaldehyde is a well-established transformation. A variety of oxidizing agents can be employed for this purpose. For the analogous compound, 2-bromo-5-fluorobenzyl alcohol, manganese dioxide (MnO₂) in a solvent like dichloromethane has been shown to be effective, yielding the desired aldehyde in high purity. chemicalbook.com This method is advantageous due to its mild conditions and selectivity for primary alcohols.

Table 1: Common Reagents for Oxidation of Benzyl Alcohols to Benzaldehydes

Oxidizing Agent Typical Conditions Notes
Manganese Dioxide (MnO₂) Dichloromethane, Room Temperature Mild and selective for benzylic/allylic alcohols. chemicalbook.com
Pyridinium Chlorochromate (PCC) Dichloromethane, Room Temperature Effective but chromium-based reagents raise environmental concerns.
Dess-Martin Periodinane (DMP) Dichloromethane, Room Temperature Mild, provides high yields, but can be expensive and explosive.

Oxidation of Toluene Derivatives: Direct oxidation of the methyl group of 2-(4-bromophenoxy)-5-fluorotoluene to an aldehyde is more challenging as the reaction can easily proceed to the carboxylic acid. However, specific methods exist, such as the Étard reaction using chromyl chloride, though its toxicity limits its use. A more common industrial approach involves radical bromination of the methyl group with N-Bromosuccinimide (NBS) to form a benzyl bromide, followed by hydrolysis and oxidation.

Alternative Synthetic Routes to Substituted Benzaldehydes

Beyond the oxidation of precursors, several other methodologies exist for the synthesis of substituted benzaldehydes which could be adapted for the preparation of this compound or its precursors.

Reduction of Weinreb Amides: A versatile method involves the reduction of Weinreb amides (N-methoxy-N-methylamides). acs.org These amides react with organometallic reagents or hydrides like diisobutylaluminium hydride (DIBAL-H) to form a stable tetrahedral intermediate. This intermediate resists over-reduction and collapses to the aldehyde upon workup. researchgate.net This approach allows for the introduction of the aldehyde functionality late in the synthetic sequence. acs.org

Formylation Reactions: Direct formylation of an aromatic ring can also be achieved. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. Another approach is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid under pressure with a catalyst. For alkoxy-substituted benzenes, formylation using N-methylformanilide is also a viable, though potentially energy-intensive, process. google.com

From Benzoic Acid Derivatives: Substituted benzaldehydes can also be obtained from the corresponding benzoic acids. The acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which is then reduced to the aldehyde via the Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (e.g., Pd on BaSO₄). reddit.com

Multi-Step Synthetic Pathways Incorporating this compound as an Intermediate

The compound this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure contains multiple reactive sites—the aldehyde, the aryl bromide, and the activated aromatic ring—that can be selectively functionalized.

The aldehyde group is a versatile handle for various chemical transformations:

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Aldol (B89426) Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

Grignard/Organolithium Addition: Reaction with organometallic reagents to form secondary alcohols.

The aryl bromide moiety is particularly useful for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters (Pd catalyst) to form biaryl compounds.

Heck Reaction: Reaction with alkenes (Pd catalyst) to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines (Pd catalyst) to form diarylamines.

Sonogashira Coupling: Reaction with terminal alkynes (Pd and Cu catalysts) to form aryl alkynes.

The strategic placement of bromo and fluoro substituents on the benzaldehyde ring enhances the compound's utility as a building block for developing new therapeutic agents. Continuous one-flow multi-step synthesis is an emerging paradigm that allows for the rapid assembly of complex molecules, like active pharmaceutical ingredients, from intermediates such as this. syrris.jpscispace.comresearchgate.net This approach links individual reaction steps in series, minimizing the need for manual workups and purification of intermediates. syrris.jp

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rjpn.org For the synthesis of this compound, these principles can be applied to both the formation of the diaryl ether bond and the synthesis of the aldehyde.

Sustainable Diaryl Ether Synthesis:

Catalyst Improvement: Moving away from stoichiometric copper in Ullmann reactions to catalytic systems is a significant improvement. organic-chemistry.org Developing ligand-free, heterogeneous, and recyclable copper catalysts, such as copper fluorapatite, further enhances the sustainability of the process. researchgate.net

Solvent Choice: Traditional high-boiling, toxic solvents like pyridine or DMF are being replaced with greener alternatives. acs.org Research has shown successful diaryl ether synthesis in more environmentally benign solvents like water or even under solvent-free conditions. organic-chemistry.orgresearchgate.net Metal-free approaches, using diaryliodonium salts in water, offer a promising alternative to traditional metal-catalyzed methods. organic-chemistry.org

Table 2: Green Approaches in Diaryl Ether Synthesis

Green Strategy Description Potential Benefit
Recyclable Catalysts Use of heterogeneous catalysts like copper nanoparticles that can be recovered and reused. jsynthchem.com Reduced waste and cost.
Solvent-Free Reactions Performing reactions neat or using solid supports like KF/Alumina. researchgate.net Eliminates solvent waste, simplifies purification.
Aqueous Media Using water as the reaction solvent, often with the help of surfactants. organic-chemistry.org Non-toxic, inexpensive, and non-flammable solvent.

Green Aldehyde Synthesis:

Catalytic Oxidation: The use of catalytic amounts of non-toxic metals, such as gold nanoparticles supported on mesoporous materials, allows for the highly selective oxidation of benzyl alcohols to benzaldehydes using oxygen as the oxidant under mild, solvent-free conditions. acs.orgqualitas1998.net This process is highly atom-economical.

Avoiding Hazardous Reagents: Replacing stoichiometric, toxic chromium-based oxidants (e.g., PCC) with milder and more environmentally friendly options like MnO₂ or catalytic air/oxygen oxidation is a key green objective. chemicalbook.commdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation can accelerate reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. rjpn.orgresearchgate.net

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable. tetrahedron-green-chem.com

Based on the available research, a detailed article on the specific chemical reactivity and transformational pathways of this compound cannot be generated at this time.

Searches for specific reaction data for this compound, including nucleophilic addition, condensation, oxidation-reduction, electrophilic aromatic substitution, and cross-coupling reactions, did not yield sufficient detailed, peer-reviewed scientific literature. While this compound is cited as an intermediate in the synthesis of more complex molecules, such as certain pharmaceuticals, the available documents focus on its preparation rather than its subsequent, specific chemical transformations.

To provide a scientifically accurate and authoritative article that adheres strictly to the requested outline, detailed experimental findings for each reaction type are necessary. Without access to such specific data for this compound, generating the requested content would require speculation based on the reactivity of analogous compounds, which would not meet the required standards of scientific accuracy and focus solely on the specified molecule.

Chemical Reactivity and Transformational Pathways of 2 4 Bromophenoxy 5 Fluorobenzaldehyde

Reactivity Influenced by Halogen Substituents (Bromine and Fluorine)

Influence of Fluorine on Ring Reactivity

The fluorine atom at the 5-position of the benzaldehyde (B42025) ring in 2-(4-Bromophenoxy)-5-fluorobenzaldehyde significantly influences the molecule's reactivity. Fluorine is a highly electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This inductive effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the benzene (B151609) ring.

Furthermore, the electron-withdrawing nature of fluorine enhances the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). ebyu.edu.trstackexchange.com The presence of multiple fluorine atoms or other strong electron-withdrawing groups on an aromatic ring generally increases the rate of nucleophilic aromatic substitution. ebyu.edu.tr This is because the electron-withdrawing groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com In the context of this compound, while the single fluorine atom does contribute to this effect, its impact would be more pronounced in the presence of additional activating groups.

Cyclization and Heterocycle Formation Utilizing this compound as a Synthon

This compound serves as a versatile starting material, or synthon, for the synthesis of a variety of heterocyclic compounds through cyclization reactions. The aldehyde functional group is the primary site of reactivity, participating in condensation and addition reactions that lead to the formation of new rings.

Biginelli Reaction Derivatives

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. organic-chemistry.orgwikipedia.orgjocpr.com This reaction typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea, and is often catalyzed by an acid. organic-chemistry.orgjocpr.com Utilizing this compound in the Biginelli reaction allows for the incorporation of the substituted phenoxy-fluorophenyl moiety into the resulting dihydropyrimidine (B8664642) core.

These reactions are valuable in medicinal chemistry as dihydropyrimidinone derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov The synthesis can be carried out under various conditions, including conventional heating and microwave irradiation, to improve reaction times and yields. nih.gov

Table 1: Examples of Biginelli Reaction Components

Aldehyde β-Dicarbonyl Compound Urea/Thiourea Derivative
This compound Ethyl acetoacetate Urea
This compound Acetylacetone Thiourea

Pyrazoline and Pyrazole Ring Formations

Pyrazolines and pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to these compounds involves the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine (B178648) or its derivatives. rdd.edu.iqthepharmajournal.comsphinxsai.com

The synthesis begins with the Claisen-Schmidt condensation of this compound with an appropriate ketone (e.g., acetophenone) in the presence of a base to form the corresponding chalcone (B49325). rdd.edu.iq This chalcone then undergoes a cyclocondensation reaction with hydrazine hydrate (B1144303) or a substituted hydrazine, such as phenylhydrazine, to yield the pyrazoline ring. sphinxsai.comnih.govdergipark.org.tr The reaction conditions, such as the solvent and catalyst, can influence the final product. dergipark.org.tr Pyrazoles can be obtained from pyrazolines through an oxidation step.

Table 2: Reagents for Pyrazoline/Pyrazole Synthesis from this compound Derived Chalcone

Chalcone Precursor Reagent Heterocyclic Product
This compound Acetophenone (E)-1-(phenyl)-3-(2-(4-bromophenoxy)-5-fluorophenyl)prop-2-en-1-one
(E)-1-(phenyl)-3-(2-(4-bromophenoxy)-5-fluorophenyl)prop-2-en-1-one Hydrazine hydrate Pyrazoline derivative

Thiazole (B1198619) and Thiazolidinone Syntheses

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, while thiazolidinones are their partially saturated analogs with a carbonyl group. The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, which involves the reaction of an α-haloketone with a thioamide. researchgate.net Derivatives of this compound can be converted into the necessary precursors for this synthesis. For example, the aldehyde can be first converted to a chalcone, which is then brominated to give an α,β-dibromo ketone. This intermediate can then react with a thioamide, like thiourea, to form the thiazole ring.

Thiazolidinones can be synthesized through the reaction of an imine (Schiff base) with a compound containing a thiol and a carboxylic acid group, such as thioglycolic acid. nih.gov The Schiff base is readily prepared by the condensation of this compound with a primary amine. Subsequent reaction with thioglycolic acid leads to the formation of the thiazolidinone ring. nih.gov

Mechanistic Investigations of Key Transformation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The mechanisms of the Biginelli, pyrazole, and thiazole formation reactions have been the subject of extensive study.

The mechanism of the Biginelli reaction is believed to proceed through several steps. organic-chemistry.orgwikipedia.org One proposed pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. illinois.edu This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the iminium ion. The final step involves cyclization and dehydration to afford the dihydropyrimidinone product. organic-chemistry.orgwikipedia.org Another proposed mechanism suggests an initial Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound, followed by addition of urea and subsequent cyclization. unair.ac.id

The formation of pyrazoles from chalcones and hydrazine involves a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated carbonyl system (a Michael addition), followed by an intramolecular cyclization and dehydration. The initial addition can be initiated by either nitrogen atom of the hydrazine, and the subsequent steps lead to the formation of the five-membered pyrazoline ring. Oxidation of the pyrazoline then yields the aromatic pyrazole.

The Hantzsch thiazole synthesis mechanism involves the initial formation of a thiouronium salt by the reaction of the thioamide with the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step then leads to the formation of the aromatic thiazole ring.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 4 Bromophenoxy 5 Fluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 2-(4-bromophenoxy)-5-fluorobenzaldehyde is expected to show distinct signals for the aldehydic proton and the seven aromatic protons. The aldehydic proton (H-7) is anticipated to appear as a singlet in the far downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. cdnsciencepub.comdocbrown.inforeddit.com

The seven aromatic protons are distributed across two substituted benzene (B151609) rings, leading to a complex but interpretable pattern in the aromatic region (approximately δ 6.8–8.0 ppm).

Ring A (5-Fluoro-benzaldehyde moiety): The three protons on this ring (H-3, H-4, H-6) are influenced by the electron-withdrawing aldehyde group, the electron-donating ether oxygen, and the electronegative fluorine atom. This results in distinct chemical shifts and complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Ring B (4-Bromo-phenoxy moiety): The four protons on this ring (H-2', H-3', H-5', H-6') form a characteristic AA'BB' system, often appearing as two distinct doublets, due to the symmetry of the para-substitution. The protons closer to the electron-donating ether oxygen (H-2', H-6') would be more shielded (further upfield) than those closer to the electron-withdrawing bromine atom (H-3', H-5').

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-7 (-CHO)~10.2s (singlet)-1H
H-6~7.8dd (doublet of doublets)J(H6-H4) ≈ 3, J(H6-F5) ≈ 81H
H-4~7.5ddd (doublet of doublet of doublets)J(H4-H3) ≈ 9, J(H4-F5) ≈ 5, J(H4-H6) ≈ 31H
H-3', H-5'~7.6d (doublet)J(H3'-H2') ≈ 92H
H-3~7.2dd (doublet of doublets)J(H3-H4) ≈ 9, J(H3-F5) ≈ 31H
H-2', H-6'~7.0d (doublet)J(H2'-H3') ≈ 92H

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, 13 distinct signals are expected (unless accidental overlap occurs). The aldehyde carbonyl carbon (C-7) will be the most deshielded, appearing significantly downfield (δ 190–200 ppm). pressbooks.pubnih.gov The twelve aromatic carbons will resonate in the δ 110–165 ppm range. hw.ac.ukoregonstate.edu

The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Carbons directly attached to the electronegative oxygen (C-2, C-4'), fluorine (C-5), and bromine (C-1') will have their shifts significantly altered.

The carbon attached to fluorine (C-5) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large ( > 240 Hz). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (CHO)~191
C-5 (C-F)~165 (d, ¹JCF > 240 Hz)
C-2 (C-OAr)~158
C-4' (C-OAr)~155
C-1' (C-Br)~118
C-1, C-3, C-4, C-6, C-2', C-3', C-5', C-6'115 - 135

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov Since there is only one fluorine atom in the target molecule, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom on a benzene ring, the shift is typically observed in the range of δ -100 to -120 ppm (relative to CFCl₃). rsc.orgthermofisher.comazom.com The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
F-5-105 to -115

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity between different parts of the molecule. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org Cross-peaks would be expected between adjacent protons on the same aromatic ring, such as between H-3 and H-4, and between H-4 and H-6. Similarly, correlations between H-2'/H-6' and H-3'/H-5' on the other ring would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations would include:

The aldehyde proton (H-7) to the carbonyl carbon (C-7) and the ring carbons C-1 and C-2.

Protons H-2' and H-6' to the ether-linked carbon C-2, confirming the ether linkage.

Proton H-3 to the ether-linked carbon C-4', providing further evidence for the diaryl ether structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. udel.eduucla.edu The spectrum of this compound would be expected to show several characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030-3100C-H StretchAromatic Ring
~2750, ~2850C-H Stretch (Fermi doublet)Aldehyde (-CHO) pressbooks.publibretexts.org
~1705C=O StretchAromatic Aldehyde pressbooks.pubpressbooks.pub
~1500-1600C=C StretchAromatic Ring pressbooks.pub
~1240C-O-C Asymmetric StretchAryl Ether
~1200C-F StretchAryl Fluoride
~1070C-Br StretchAryl Bromide

The most prominent peak would be the strong carbonyl (C=O) stretch of the aromatic aldehyde around 1705 cm⁻¹. The characteristic pair of weak C-H stretching bands for the aldehyde proton around 2750 and 2850 cm⁻¹ would also be a key diagnostic feature. pressbooks.publibretexts.org The strong, broad absorption around 1240 cm⁻¹ is indicative of the asymmetric C-O-C stretch of the diaryl ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming the molecular formula and structure. The molecular weight of C₁₃H₈BrFO₂ is 294.0 g/mol (for ⁷⁹Br) and 296.0 g/mol (for ⁸¹Br).

A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, two mass units apart (m/z 294 and 296). nih.govacs.org

The fragmentation of polybrominated diphenyl ethers is well-studied. nih.govacs.orgresearchgate.net Common fragmentation pathways for this compound would likely involve:

Loss of a hydrogen radical (M-1): From the aldehyde group, forming a stable acylium ion.

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond.

Cleavage of the ether bond: This is a common fragmentation for diphenyl ethers, leading to ions corresponding to the [4-bromophenoxy]⁺ fragment or the [2-formyl-4-fluorophenyl]⁺ fragment.

Loss of bromine radical (M-Br): Loss of the bromine atom to give a fragment ion.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Identity of Fragment
294296[M]⁺ (Molecular Ion)
293295[M-H]⁺
265267[M-CHO]⁺
215215[M-Br]⁺
173175[C₆H₄BrO]⁺
123123[C₇H₄FO]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the exact coordinates of each atom. This information allows for the unambiguous determination of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like this compound, a single-crystal X-ray diffraction study would provide invaluable insights into its molecular geometry. Key parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Molecular Conformation: The dihedral angles between the two aromatic rings would be precisely determined, revealing the molecule's three-dimensional shape.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles between adjacent bonds would be measured, providing confirmation of the compound's covalent structure.

Intermolecular Interactions: The analysis would reveal any non-covalent interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding, or π-stacking interactions, which govern how the molecules pack together in the crystal lattice.

A hypothetical data table for the crystallographic data of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₁₃H₈BrFO₂
Formula Weight295.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1221.3
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.605

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of conjugated π systems and chromophores.

For this compound, the UV-Visible spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems, such as the aromatic rings in this compound. The presence of the ether linkage and the benzaldehyde (B42025) group in conjugation with the aromatic rings would influence the wavelength of maximum absorption (λmax).

n → π Transitions:* These are lower intensity transitions that involve the excitation of a non-bonding electron (from the oxygen atoms of the aldehyde and ether groups) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than the π → π* transitions.

The solvent used for the analysis can also influence the position and intensity of the absorption bands. A detailed study would typically involve recording the spectrum in solvents of varying polarity.

Below is a hypothetical data table summarizing the expected UV-Visible absorption data for this compound.

Interactive Data Table: Hypothetical UV-Visible Spectral Data for this compound

Solventλmax (nm) (π → π)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)λmax (nm) (n → π)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Hexane27512,000330150
Ethanol28013,500325200
Acetonitrile27813,000328180

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Computational and Theoretical Chemistry Studies on 2 4 Bromophenoxy 5 Fluorobenzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), offer a balance of computational cost and accuracy for determining optimized molecular geometry, vibrational frequencies, and various electronic properties. niscpr.res.inresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. conicet.gov.ar The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a key indicator of molecular reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive, indicating that charge transfer can readily occur within the molecule. nih.govniscpr.res.in

For 2-(4-Bromophenoxy)-5-fluorobenzaldehyde, the HOMO is expected to be distributed primarily over the electron-rich bromophenoxy ring system, while the LUMO is likely concentrated on the electron-withdrawing benzaldehyde (B42025) moiety, particularly the carbonyl group. This separation of frontier orbitals facilitates intramolecular charge transfer upon electronic excitation. scispace.com The energies of these orbitals are also used to calculate various global reactivity descriptors. nih.govnih.gov

Table 1: Key Molecular Properties Derived from HOMO-LUMO Energies

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Related to Ionization Potential (IP ≈ -EHOMO); indicates electron-donating ability. conicet.gov.ar
LUMO Energy (ELUMO)-Related to Electron Affinity (EA ≈ -ELUMO); indicates electron-accepting ability. conicet.gov.ar
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.gov
Chemical Hardness (η)(IP - EA) / 2Measures resistance to change in electron distribution. nih.gov
Chemical Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity. nih.gov
Electronegativity (χ)(IP + EA) / 2Measures the power of an atom or group to attract electrons. nih.gov
Electrophilicity Index (ω)μ2 / 2η (where μ = -χ)Measures the ability to accept electrons; informs on binding ability with biomolecules. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). wolfram.comnih.gov The color scheme typically ranges from red (most negative potential) to blue (most positive potential). wolfram.com

In the MEP map of this compound, the most negative regions (red/yellow) are expected to be located around the electronegative oxygen atom of the carbonyl group, the ether oxygen, and the fluorine atom, indicating these are sites for electrophilic interactions. nih.govnih.gov Conversely, the most positive regions (blue) would be found near the aldehyde hydrogen atom and other aromatic protons, signifying them as sites for nucleophilic attack. Furthermore, halogen atoms like bromine can exhibit a region of positive electrostatic potential, known as a sigma-hole (σ-hole), along the C-Br bond axis, which can participate in halogen bonding. researchgate.netresearchgate.net

Mulliken population analysis is a computational method used to calculate the partial atomic charge on each atom within a molecule. niscpr.res.insemanticscholar.org This analysis provides insight into the distribution of electronic charge and helps in understanding the electrostatic nature of the molecule, which influences its reactivity and intermolecular interactions. niscpr.res.in

For this compound, a Mulliken charge analysis would likely reveal the following charge distributions:

Negative Charges: The oxygen atoms of the carbonyl and ether groups, as well as the fluorine atom, would possess significant negative charges due to their high electronegativity.

Positive Charges: The carbon atom of the carbonyl group would carry a substantial positive charge, making it a primary site for nucleophilic attack. The hydrogen atoms would also exhibit positive charges.

Aromatic Carbons: The carbon atoms bonded to electronegative substituents (F, O, Br) would have their charges influenced accordingly.

Table 2: Predicted Mulliken Charge Distribution for Key Atoms

AtomExpected Partial ChargeChemical Implication
Carbonyl Oxygen (O)NegativeSite for hydrogen bonding and electrophilic attack.
Carbonyl Carbon (C)PositivePrimary site for nucleophilic attack.
Fluorine (F)NegativeInfluences local charge distribution and potential interactions.
Ether Oxygen (O)NegativeContributes to the overall negative potential and flexibility.
Bromine (Br)Slightly Negative/NeutralCan participate in halogen bonding via its σ-hole.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. scielo.br These simulations provide detailed information on conformational flexibility and how molecules interact with their environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations would be particularly useful for exploring the conformational landscape. The molecule possesses rotational freedom primarily around the ether linkage (C-O-C bonds). MD simulations can track the torsional angles of these bonds over time to identify low-energy, stable conformers. By analyzing trajectories and parameters like the Root Mean Square Deviation (RMSD), one can assess the stability of different conformations. nih.gov Such studies are crucial for understanding how the molecule's shape might adapt when interacting with a binding partner.

Molecular Docking Studies on Enzyme Binding Sites (general principles, not specific clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex. nih.govksu.edu.sa It is a key tool in drug discovery for evaluating potential binding modes and affinities. The process involves sampling a ligand's conformations within the active site of a protein and scoring them based on factors like electrostatic and van der Waals interactions. nih.gov A lower binding energy score typically indicates a more favorable and stable interaction. nih.gov

In a general enzymatic binding site, this compound could engage in several types of interactions:

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, capable of interacting with donor residues (e.g., serine, threonine, lysine) in an active site.

π-π Stacking: The two aromatic rings can form π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

Halogen Bonding: Both the fluorine and bromine atoms could participate in specific interactions. The bromine atom, in particular, could form halogen bonds via its positive σ-hole with electron-rich atoms like oxygen or sulfur.

Docking simulations can elucidate these potential binding modes and help explain the structural basis for a molecule's biological activity. mdpi.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides the means to investigate the detailed mechanisms of chemical reactions at an atomic level. Using quantum chemical methods like DFT, researchers can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures.

For a molecule like this compound, a key reaction to study would be nucleophilic addition to the aldehyde's carbonyl group. Theoretical calculations can model the step-by-step process: the approach of a nucleophile, the formation of the high-energy tetrahedral transition state, and the subsequent formation of the product. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information provides deep insight into the reaction's kinetics and feasibility, explaining how substituents like fluorine and the bromophenoxy group might influence the aldehyde's reactivity.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For a molecule like this compound, Density Functional Theory (DFT) is a commonly used method to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for confirming the molecular structure and understanding its electronic properties.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, specific calculations are performed to predict the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the chemical shifts for both ¹H and ¹³C NMR spectroscopy. The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose. The predicted chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for a direct comparison with experimental results. While no specific studies were found for this compound, a hypothetical set of predicted data is presented in the table below to illustrate the expected output from such a computational study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not derived from actual computational studies.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (Aldehyde)9.8 - 10.2188 - 192
Aromatic CH6.8 - 7.9110 - 165

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. These calculations help in assigning specific vibrational modes to the observed experimental bands. For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-O-C stretching of the ether linkage, and C-Br and C-F stretching of the halogen substituents. The predicted frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. An illustrative table of predicted vibrational frequencies is provided below.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: The following data is illustrative and not derived from actual computational studies.)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1690 - 1710
C-O-C Stretch (Ether)1230 - 1270
C-Br Stretch550 - 650
C-F Stretch1100 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. This calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions for aromatic aldehydes. These predictions are useful for understanding the electronic structure and chromophores within the molecule. A hypothetical prediction for this compound is shown in the table below.

Table 3: Predicted UV-Vis Absorption for this compound (Note: The following data is illustrative and not derived from actual computational studies.)

Electronic TransitionPredicted λmax (nm)
π → π250 - 280
n → π310 - 340

Investigation of Derivatives of 2 4 Bromophenoxy 5 Fluorobenzaldehyde: Synthesis and Academic Exploration of Structure Activity Relationships Sar

Design Principles for Derivatization Based on Structural Motifs

The design of derivatives from the 2-(4-bromophenoxy)-5-fluorobenzaldehyde scaffold is guided by established principles in medicinal chemistry, primarily fragment-based design and the concept of privileged scaffolds. researchgate.net The core molecule can be deconstructed into three key structural motifs, each providing a vector for modification to explore chemical and physical properties.

The Diaryl Ether Core: The phenoxy group is considered a privileged moiety in drug design, appearing in numerous approved drugs. nih.govmdpi.com This structural element provides a balance of rigidity and conformational flexibility, allowing the two aromatic rings to adopt optimal orientations for interacting with biological targets. The ether linkage itself can influence properties by participating in hydrogen bonding. mdpi.com

Halogen Substituents (Br and F): The introduction of halogens is a common strategy in drug design. ump.edu.plump.edu.pl Fluorine is often used to block metabolic pathways or to modulate the acidity of nearby functional groups. Bromine, being larger and more polarizable, is particularly effective in forming halogen bonds—a type of non-covalent interaction where the halogen acts as a Lewis acid. ump.edu.placs.org This interaction is highly directional and can significantly enhance binding affinity and selectivity. acs.org The presence of both bromine and fluorine allows for a nuanced exploration of how different halogens impact molecular interactions.

The Aldehyde Moiety: The aldehyde group is a versatile chemical handle. nih.gov Its electrophilic nature makes it reactive toward a wide range of nucleophiles, enabling the synthesis of diverse derivatives. acs.org It can be modified to introduce various functional groups that can act as hydrogen bond donors or acceptors, charged moieties, or hydrophobic groups, thereby systematically altering the compound's physicochemical properties. creative-proteomics.com

Synthetic Strategies for Diverse Derivative Libraries

The aldehyde functional group of this compound is the most synthetically tractable site for generating a diverse library of derivatives. Standard organic chemistry reactions can be employed to modify this group, leading to a wide array of new chemical entities.

Key synthetic transformations targeting the aldehyde include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amine derivatives, respectively. This introduces basic centers, which can be protonated at physiological pH, altering solubility and allowing for ionic interactions.

Schiff Base Formation: Condensation with primary amines, hydrazines, or hydroxylamines leads to the formation of imines, hydrazones, and oximes. These reactions are often reversible and can introduce new points for hydrogen bonding. acs.org

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of different substituents on the newly formed double bond.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) provides α,β-unsaturated systems, which can act as Michael acceptors.

Oxidation and Reduction: Oxidation of the aldehyde yields the corresponding carboxylic acid, introducing an acidic functional group. Reduction affords the primary alcohol, which can serve as a hydrogen bond donor and a site for further esterification or etherification.

Heterocycle Formation: The aldehyde can serve as a building block for various heterocyclic rings, such as isoxazoles or pyrazoles, through condensation reactions with appropriate precursors. mdpi.com

These strategies allow for the systematic modification of the aldehyde moiety to explore its role in potential molecular interactions.

Table 1: Potential Synthetic Modifications of the Aldehyde Moiety

Reaction TypeReactant(s)Resulting Functional GroupPotential Property Change
Reductive AminationR-NH₂ + Reducing AgentSecondary Amine (-CH₂-NH-R)Introduces basicity, H-bond donor/acceptor
Schiff Base FormationR-NH₂Imine (-CH=N-R)Introduces H-bond acceptor
OxidationOxidizing Agent (e.g., KMnO₄)Carboxylic Acid (-COOH)Introduces acidity, H-bond donor/acceptor
ReductionReducing Agent (e.g., NaBH₄)Alcohol (-CH₂OH)Introduces H-bond donor/acceptor
Wittig ReactionPh₃P=CHRAlkene (-CH=CHR)Increases hydrophobicity, extends scaffold
Knoevenagel CondensationCH₂(CN)₂α,β-Unsaturated DinitrileIntroduces Michael acceptor, alters electronics

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological or chemical activity. gardp.org For derivatives of this compound, SAR exploration would focus on understanding the distinct roles of the halogen substituents, the aldehyde moiety, and the phenoxy linkage.

The bromine and fluorine atoms on the scaffold have distinct electronic and steric properties that significantly influence molecular interactions.

Bromine: The bromine atom is a prime candidate for forming halogen bonds. ump.edu.plump.edu.pl This is due to the presence of a "sigma-hole," an electropositive region on the outer surface of the halogen atom, which can interact favorably with nucleophiles like backbone carbonyls or nitrogen atoms in biological macromolecules. semanticscholar.org The strength of this interaction can be comparable to a conventional hydrogen bond and is highly directional, which can impart significant binding affinity and selectivity. acs.org

Fluorine: The highly electronegative fluorine atom typically does not form significant halogen bonds. Its primary roles in a non-clinical context are to alter the electronic properties of the aromatic ring through its strong inductive electron-withdrawing effect and to serve as a potential hydrogen bond acceptor. Aromatic fluorine substitution can also influence the strength of halogen bonds formed by other halogens on the molecule. semanticscholar.org

Replacing the bromine with smaller halogens (like chlorine) or hydrogen would likely reduce or eliminate the capacity for strong halogen bonding, while replacing it with iodine could enhance it. acs.org Similarly, altering the position of the fluorine atom would change the electronic landscape of its host ring.

Table 2: Comparison of Bromine and Fluorine Properties in Molecular Design

PropertyBromine (Br)Fluorine (F)
van der Waals Radius (Å)1.851.47
Electronegativity (Pauling Scale)2.963.98
Polarizability (ų)4.770.56
Primary Interaction TypeHalogen Bonding (donor)Hydrogen Bonding (acceptor)
Key RoleDirectional binding, increased affinityMetabolic blocking, electronic modulation

The aldehyde group is a polar, reactive electrophile. acs.org Its modification is a critical component of SAR studies.

Reactivity: The aldehyde's ability to form covalent bonds with biological nucleophiles (e.g., lysine (B10760008) or cysteine residues) through Schiff base formation or Michael addition is a key chemical property. nih.gov Derivatives lacking the aldehyde, such as the corresponding alcohol or carboxylic acid, would lose this covalent reactivity, leading to different interaction profiles.

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. Replacing it with groups like an alcohol (-CH₂OH) introduces both a hydrogen bond donor and acceptor, while a carboxylic acid (-COOH) introduces a strong hydrogen bond donor and acceptor pair. An imine (-CH=NR) retains a hydrogen bond acceptor. These changes directly impact the potential for non-covalent interactions. creative-proteomics.com

The diaryl ether linkage is not merely a passive spacer; it plays a crucial role in defining the three-dimensional shape and properties of the molecule.

Conformational Control: The C-O-C ether bond provides rotational freedom, allowing the two aromatic rings to adopt various conformations. This flexibility can be advantageous, enabling the molecule to find an optimal binding pose. The specific conformation can be influenced by substituents on the rings.

Vectorial Orientation: The ether linkage positions the two substituted phenyl rings in a specific spatial relationship. This vector is critical for presenting the bromine, fluorine, and modified aldehyde groups to a potential binding partner.

Contribution to Binding: The phenoxy group itself can engage in π-π stacking or hydrophobic interactions. mdpi.com The ether oxygen can also act as a hydrogen bond acceptor, further contributing to binding affinity. nih.gov Studies on other diaryl ether systems have shown that this linkage is integral to their activity. mdpi.com

Computational Approaches to SAR Prediction and Optimization

Computational chemistry offers powerful tools to predict the properties of hypothetical derivatives and to rationalize observed SAR trends, thereby guiding synthetic efforts. researchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.gov These models correlate the biological activity of a series of compounds with their 3D steric, electrostatic, hydrophobic, and hydrogen bonding fields. The resulting contour maps highlight regions where modifications are likely to increase or decrease activity, providing clear guidance for designing new derivatives. rsc.org

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, such as a protein active site. For the derivatives of this compound, docking could be used to visualize how modifications to the aldehyde group affect binding modes or how the bromine atom engages in halogen bonding with specific residues. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule-target complex over time. These simulations can assess the stability of binding poses predicted by docking, reveal the influence of water molecules, and calculate binding free energies, offering a more rigorous prediction of affinity. researchgate.net

Quantum Mechanics (QM): QM calculations can be used to accurately model the electronic properties of the molecules, such as the electrostatic potential surface, which is crucial for understanding halogen bonding and other non-covalent interactions. nih.gov

Table 3: Computational Methods in Derivative Design

MethodApplicationInformation Gained
3D-QSAR (CoMFA/CoMSIA)Predict activity of unsynthesized derivativesIdentifies favorable/unfavorable steric and electronic regions
Molecular DockingPredict binding mode and orientation in a target siteVisualizes key interactions (H-bonds, halogen bonds)
Molecular Dynamics (MD)Assess stability of the ligand-target complexBinding free energy, conformational changes over time
Quantum Mechanics (QM)Calculate electronic propertiesElectrostatic potential, charge distribution, bond strengths

Based on a comprehensive search of available academic and scientific sources, there is currently no specific research literature detailing the synthesis of derivatives from this compound for the exploration of structure-activity relationships or their general biological activity in vitro.

Therefore, it is not possible to provide an article on the "" or to generate content for the requested section on "General Biological Activity in vitro," as the foundational research required to do so does not appear to be publicly available.

Searches for the synthesis, derivatization, enzyme inhibition studies, and antimicrobial screening of compounds based on the this compound scaffold did not yield any specific studies. Consequently, no research findings or data tables on this subject can be presented.

Emerging Research Avenues and Future Directions for 2 4 Bromophenoxy 5 Fluorobenzaldehyde in Chemical Science

Potential as a Versatile Building Block in Advanced Organic Synthesis

The structure of 2-(4-Bromophenoxy)-5-fluorobenzaldehyde suggests its potential as a valuable intermediate in the synthesis of complex organic molecules. The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the construction of larger molecular frameworks. The presence of bromine and fluorine atoms offers opportunities for regioselective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Exploration in Materials Science and Polymer Chemistry

In the realm of materials science, halogenated aromatic compounds are often investigated for their flame-retardant properties and as monomers for high-performance polymers. The bromine atom in this compound could be exploited in the synthesis of new polymers with enhanced thermal stability and fire resistance. Furthermore, the diaryl ether motif is a common feature in engineering plastics known for their rigidity and high-temperature performance. Future research could explore the polymerization of derivatives of this compound to create novel materials with tailored electronic and physical properties.

Applications in Probe Development for Chemical Biology Studies

The development of fluorescent probes for biological imaging is a rapidly advancing field. While there is no specific data on this compound, similar fluorinated and brominated benzaldehydes have been utilized as precursors in the synthesis of fluorescent dyes. The aldehyde functionality can be used to conjugate the molecule to biomolecules or other fluorescent scaffolds. The electron-withdrawing nature of the fluorine and the heavy atom effect of bromine could potentially be harnessed to modulate the photophysical properties of such probes, including their emission wavelengths and quantum yields.

Advancements in Asymmetric Synthesis Utilizing the Compound

The aldehyde group of this compound is a prochiral center, making it a potential substrate for asymmetric synthesis. Catalytic asymmetric additions to the aldehyde, such as enantioselective alkylations or aldol reactions, could lead to the formation of chiral alcohols with high enantiomeric purity. These chiral products could then serve as key intermediates in the synthesis of pharmaceuticals or other biologically active molecules where stereochemistry is crucial for their function.

Development of Novel Catalytic Systems for its Transformations

The reactivity of this compound could also drive the development of new catalytic systems. For instance, the selective transformation of the aldehyde in the presence of the bromo- and fluoro-substituents, or vice versa, would require catalysts with high chemoselectivity. Research in this area could focus on developing catalysts for selective C-H activation, cross-coupling reactions, or asymmetric transformations that are specifically tailored for substrates bearing this unique combination of functional groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenoxy)-5-fluorobenzaldehyde, and what catalysts are typically employed?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation , where a bromophenoxy-substituted benzaldehyde reacts with a cyanoacetate derivative in the presence of a base catalyst like piperidine. This method is adapted from protocols used for structurally similar aldehydes (e.g., 2-(4-chloro-3-fluorophenoxy)-5-fluorobenzaldehyde) . Alternative routes may involve halogenation of precursor aldehydes or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromophenoxy group. Catalytic systems such as Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been reported to optimize reaction yields in analogous aldehyde syntheses .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For fluorinated analogs, ¹⁹F NMR is critical .
  • IR Spectroscopy : Identifies aldehyde (C=O stretch ~1700 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and halogen bonding interactions, using tools like SHELXT for space-group determination .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • First Aid :
  • Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
  • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Disposal : Treat as halogenated waste. Incinerate in a certified facility to avoid brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated benzaldehydes?

  • Methodological Answer : Contradictions often arise from solvent polarity , catalyst loading , or reaction temperature . For example, ionic liquid-catalyzed reactions may show higher yields in polar aprotic solvents (e.g., DMF) versus toluene. Systematic comparison using Design of Experiments (DoE) or meta-analysis of published protocols (e.g., Chen et al. 2013 vs. Dubost et al. 2011) is recommended .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrophilicity indices.
  • MD Simulations : Study solvent effects (e.g., THF vs. DCM) on reaction kinetics .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) if evaluating pharmacological potential .

Q. How does the bromophenoxy substituent influence copolymerization behavior with styrene or acrylates?

  • Methodological Answer : The electron-withdrawing bromophenoxy group enhances radical stability during polymerization. Experimental design should include:

  • Monomer Ratios : Vary [aldehyde]:[styrene] from 1:1 to 1:5.
  • Initiators : Use 1,1'-azobiscyclohexanecarbonitrile (ABCN) at 70–80°C for controlled radical polymerization .
  • GPC Analysis : Monitor molecular weight distribution to assess branching vs. linear growth.

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer :

  • pH Control : Maintain neutral conditions (pH 6–8) during reactions.
  • Protecting Groups : Temporarily protect the aldehyde as an acetal or imine.
  • Low-Temperature Storage : Store at –20°C under nitrogen to prevent oxidation .

Q. How can crystallographic data clarify halogen-halogen interactions in derivatives of this compound?

  • Methodological Answer : X-ray structures often reveal Type II Br···F interactions (3.2–3.5 Å distances, 150–160° angles). Use Mercury software to visualize packing motifs and compare with related structures (e.g., 2-bromo-5-fluorobenzaldehyde) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.